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1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea

DCN1 inhibitor TR-FRET assay biochemical potency

Sourcing a well-characterized, low-potency control for DCN1-UBE2M protein-protein interaction assays often introduces unwanted variability. This compound (NAcM-HIT) provides a rigorously validated reference standard with an established IC50 of 7.6 μM, enabling precise assay window calibration. Key differentiators: 1) Structurally validated binding mode at 2.00 Å resolution (PDB 5V83) ensures accurate computational docking benchmarks. 2) The minimal pharmacophore scaffold (MW 377.4 Da) offers an ideal starting point for systematic fragment-growth SAR. 3) Its moderate mouse microsomal stability (CLint 91.4 mL/min/kg) supports extended in vitro incubation protocols where rapid-clearance analogs fail.

Molecular Formula C20H22F3N3O
Molecular Weight 377.4 g/mol
Cat. No. B10967334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea
Molecular FormulaC20H22F3N3O
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)NC2=CC=CC(=C2)C(F)(F)F)CC3=CC=CC=C3
InChIInChI=1S/C20H22F3N3O/c21-20(22,23)16-7-4-8-18(13-16)25-19(27)24-17-9-11-26(12-10-17)14-15-5-2-1-3-6-15/h1-8,13,17H,9-12,14H2,(H2,24,25,27)
InChIKeyMXZRHPHRSQJCML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NAcM-HIT DCN1 Inhibitor Reference Standard


1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 160431-75-4, PDB ligand 8Z7, synonym NAcM-HIT) is a disubstituted piperidinyl urea that acts as a reversible inhibitor of the protein–protein interaction between DCN1 (defective in cullin neddylation 1) and the acetylated N-terminus of UBE2M [1]. It was identified as the primary high-throughput screening hit and served as the starting scaffold from which optimized probes such as NAcM-OPT and NAcM-COV were derived [2]. The compound features a benzylpiperidine moiety occupying the Ile pocket and a meta-trifluoromethylphenyl ring occupying the hinge pocket of DCN1, with its binding mode validated at atomic resolution by X-ray crystallography (PDB 5V83, 2.00 Å) [1].

Why Piperidinyl Urea DCN1 Inhibitors Are Not Interchangeable


The piperidinyl urea chemotype targeting the DCN1–UBE2M interaction exhibits exceptionally steep structure–activity relationships, particularly within the hinge and Ile sub-pockets [1]. Even minor structural modifications—such as moving the trifluoromethyl group from the meta to the para position—result in drastic potency shifts (e.g., para-CF3 analog IC50 = 0.300 μM vs. meta-CF3 IC50 = 0.060 μM for trisubstituted series) [1]. Consequently, procurement of a closely related but non-identical urea derivative cannot be assumed to recapitulate the binding mode, selectivity profile, or physicochemical properties of the exact compound. The following evidence quantifies the specific, measurable differences that distinguish NAcM-HIT from its optimized successors and in-class alternatives, providing a rigorous basis for compound selection.

Quantitative Differentiation Evidence for NAcM-HIT


Biochemical Potency vs. Optimized Analogs in TR-FRET Assay

NAcM-HIT inhibits the DCN1–UBE2M protein–protein interaction with an IC50 of 7.6 ± 1.0 μM in the TR-FRET biochemical assay, establishing it as a low-micromolar affinity reference probe [1]. In contrast, the structure-optimized successor NAcM-OPT achieves an IC50 of 79 nM in the same assay format, representing an approximately 100-fold gain in biochemical potency . This potency differential is explicitly documented in the companion J. Med. Chem. manuscripts, where iterative optimization from the HTS hit (compound 2/1) to compound 7 (IC50 = 0.060 μM) and ultimately to NAcM-OPT (compound 67) is quantitatively traced [2]. The 100-fold potency gap is a critical selection criterion: NAcM-HIT is unsuitable for applications requiring sub-micromolar target engagement but serves as an essential low-potency control for benchmarking inhibitor potency gains.

DCN1 inhibitor TR-FRET assay biochemical potency protein–protein interaction

Atomic-Level Binding Mode by X-ray Crystallography

NAcM-HIT is the only compound in the NAcM series for which the DCN1-bound co-crystal structure was solved at 2.00 Å resolution and deposited in the PDB (5V83) as part of the original disclosure [1]. This structure reveals the precise binding pose: the benzylpiperidine occupies the Ile pocket, the urea core makes a critical H-bond with Gln114, and the m-CF3-phenyl ring forms tight hydrophobic packing interactions within the hinge pocket [2]. While co-structures of NAcM-OPT (PDB 6BG5, compound 1 bound) and NAcM-COV are also available, the 5V83 structure of NAcM-HIT represents the unoptimized pharmacophore baseline and is essential for computational docking validation, molecular dynamics simulations, and understanding the minimal binding determinants before substituent elaboration [2].

X-ray crystallography DCN1 co-structure binding mode structural biology

Minimalist Pharmacophore for Fragment-Based Design

With a molecular weight of 377.4 Da (C20H22F3N3O), NAcM-HIT is significantly smaller than the optimized analogs NAcM-OPT (434.4 Da, C23H29Cl2N3O) and NAcM-COV (~516.6 Da) [1]. This 57-Da difference relative to NAcM-OPT arises from the absence of both the N-butyl substitution on the piperidine and the dichloro substitution on the phenyl ring. For fragment-based drug design and SAR exploration, this lower molecular weight allows NAcM-HIT to serve as a core scaffold onto which substituents can be systematically added and their contributions to potency, solubility, and permeability deconvoluted using published SAR tables [2].

ligand efficiency molecular weight fragment-based design pharmacophore

Metabolic Stability in Liver Microsome Assays

In mouse liver microsome stability assays, NAcM-HIT (compound 2) displayed a half-life of 0.591 ± 0.0525 h and an intrinsic clearance (CLint) of 91.4 ± 8.12 mL/min/kg [1]. By comparison, the more potent trisubstituted urea lead compound 7 exhibited significantly higher clearance (CLint = 165 ± 25.9 mL/min/kg, t1/2 = 0.327 ± 0.010 h), indicating that the structural modifications conferring potency gains simultaneously reduced metabolic stability [1]. This counterintuitive profile—where the less potent hit possesses superior microsomal stability—has been explicitly attributed to metabolic liabilities introduced by the benzodioxole and N-alkyl substituents [2]. NAcM-HIT thus presents a metabolic stability advantage over certain more potent but more rapidly cleared in-class analogs, a factor relevant for in vitro studies requiring extended compound half-life in hepatocyte or microsomal incubations.

metabolic stability microsomal clearance intrinsic clearance liver microsomes

Aqueous Solubility and PAMPA Permeability Profiling

NAcM-HIT exhibits an average kinetic solubility of 32 ± 1.6 μM and PAMPA permeability of 670 ± 100 × 10^-6 cm/s [1]. These values fall within a favorable range for in vitro assay compatibility. Within the disubstituted urea subseries (compounds 13–22), NAcM-HIT provides a balanced profile: it is not the most soluble analog (compound 23 reaches 68 μM) nor the most permeable (several analogs exceed 2200 × 10^-6 cm/s), but it avoids the severe solubility deficits observed for halogenated hinge-pocket variants (e.g., compound 14: 0.3 ± 0.2 μM) [1]. This intermediate solubility–permeability profile, combined with its lower molecular weight and absence of additional lipophilic substituents, makes NAcM-HIT a practical choice for biochemical and cell-based assays where solubility-limited artifacts must be avoided.

aqueous solubility PAMPA permeability physicochemical profiling drug-likeness

Commercial Availability as a Reference Standard

NAcM-HIT (CAS 160431-75-4) is commercially available from multiple vendors at high purity (>98%), whereas several in-class comparator compounds such as compound 7 (the 0.060 μM benzodioxole lead) are not widely cataloged by major suppliers, and NAcM-COV procurement may be restricted to specialized probe suppliers [1]. In the original Nature Chemical Biology study, NAcM-NEG—a structurally matched inactive negative control—was used alongside NAcM-HIT, NAcM-OPT, and NAcM-COV to demonstrate on-target cellular effects [1]. The broad commercial accessibility of NAcM-HIT, combined with its extensively documented activity profile across multiple publications, positions it as the most readily procured DCN1 inhibitor suitable for use as a low-potency reference standard in screening cascades, orthogonal assay validation, and as a comparator for novel DCN1 inhibitor development programs.

chemical probe negative control reference standard commercial availability

Optimal Research Applications for NAcM-HIT


Low-Potency Control in High-Throughput Screening

NAcM-HIT, with its well-defined IC50 of 7.6 ± 1.0 μM in the TR-FRET assay, serves as an ideal low-potency control for establishing assay windows, validating Z'-factor, and benchmarking hit-finding campaigns for novel DCN1–UBE2M PPI inhibitors [1]. Its 100-fold potency gap relative to NAcM-OPT provides a wide dynamic range for discriminating weak from potent hits .

Core Scaffold for Fragment-Growth SAR Programs

As the structurally simplest member of the piperidinyl urea DCN1 inhibitor class (MW 377.4 Da, no additional substituents), NAcM-HIT is the preferred starting material for systematic fragment-growth SAR studies. Researchers can use the published X-ray co-structure (PDB 5V83, 2.00 Å) to guide rational substitution at the Ile, Leu, and N-acetyl pockets, with every modification quantitatively benchmarked against the 7.6 μM parent compound [1][2].

In Vitro Metabolism Studies Requiring Extended Stability

NAcM-HIT displays a mouse microsomal half-life of 0.591 h and CLint of 91.4 mL/min/kg, offering 1.8-fold slower clearance than the more potent compound 7 (CLint = 165 mL/min/kg) [3]. This moderate metabolic stability supports in vitro hepatocyte or microsomal incubation protocols lasting several hours, where rapidly cleared analogs may deplete below effective concentrations before endpoint measurements.

Computational Docking and Structural Biology Validation

The high-resolution co-crystal structure of DCN1 with NAcM-HIT (PDB 5V83, 2.00 Å) provides an experimentally validated reference pose for molecular docking and molecular dynamics simulations [2]. Computational chemistry groups can use this structure to validate docking protocols before virtual screening, confident that the ligand coordinates represent the experimentally observed binding mode of the minimal pharmacophore.

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